![molecular formula C16H17ClN2O3S B14356193 N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-87-7](/img/structure/B14356193.png)
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a chemical compound with a complex structure that includes a chlorinated phenyl group and a sulfonylated amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves multiple steps. One common method starts with the chlorination of aniline to produce 2-chloroaniline. This intermediate is then reacted with 3-aminobenzamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-(2-chlorophenyl)benzamide: Shares a similar structure but lacks the sulfonyl group.
N-(2-Chlorophenyl)-3-aminobenzamide: Similar but without the propane-2-sulfonyl group.
Uniqueness
N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of both the chlorinated phenyl group and the sulfonylated amine group, which confer distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
90233-87-7 |
|---|---|
Fórmula molecular |
C16H17ClN2O3S |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11(2)23(21,22)19-13-7-5-6-12(10-13)16(20)18-15-9-4-3-8-14(15)17/h3-11,19H,1-2H3,(H,18,20) |
Clave InChI |
YCMFIPJSPADDKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


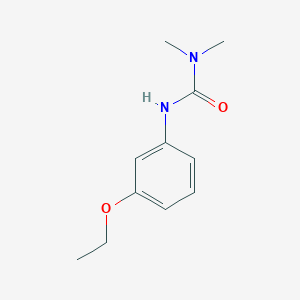
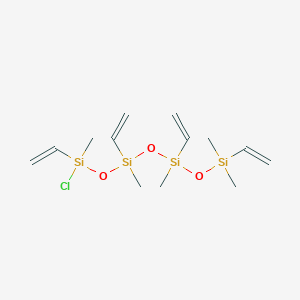
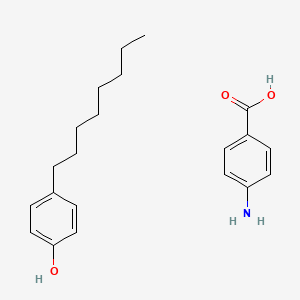
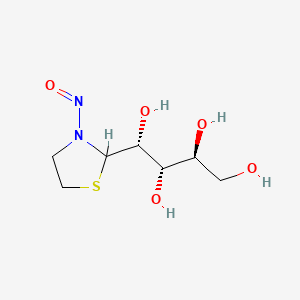
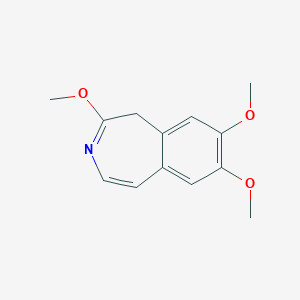

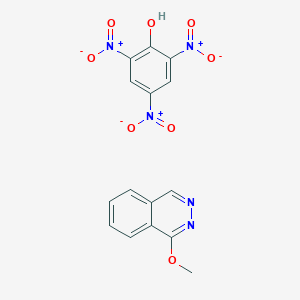
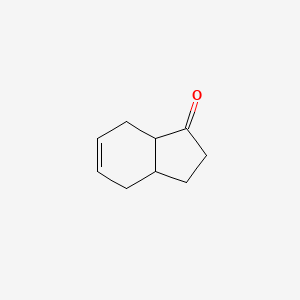
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
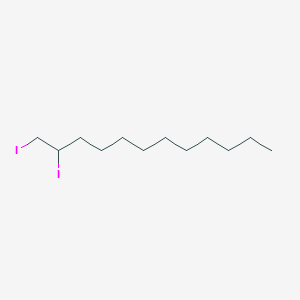
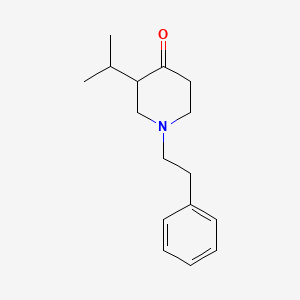
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)

